molecular formula C22H30N2O3 B5661447 3-(benzyloxy)-1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}piperidine

3-(benzyloxy)-1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}piperidine

Cat. No. B5661447
M. Wt: 370.5 g/mol
InChI Key: LEJTUIGQQUBYIW-UHFFFAOYSA-N
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Description

The compound "3-(benzyloxy)-1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}piperidine" is a chemically complex structure that suggests involvement in intricate synthetic pathways and potential applications in medicinal chemistry. Its synthesis, molecular structure, and chemical properties are of interest within the scientific community for their potential utility.

Synthesis Analysis

The synthesis of similar complex piperidine derivatives often involves multi-step reactions, including cyclization and substitution processes. For example, the synthesis of related piperidine derivatives has been achieved through various methods, including piperidine-mediated cyclization and the use of Zn(II) catalysis to access functionalized piperidines, highlighting the chemical versatility and complexity of these compounds (Zhang et al., 2021) (Lebold et al., 2009).

Molecular Structure Analysis

Determining the molecular structure of complex piperidine derivatives often involves crystallography and advanced computational methods. For instance, the crystal structure of a related piperidine compound was elucidated, revealing insights into its molecular conformation and potential intermolecular interactions (Sudhakar et al., 2005).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, demonstrating a range of functionalities. These include cyclization reactions to form complex ring systems and reactions under catalytic conditions that result in highly functionalized products, reflecting the reactive versatility of piperidine-based compounds (Williams et al., 2002).

properties

IUPAC Name

cyclopropyl-[4-(3-phenylmethoxypiperidine-1-carbonyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c25-21(18-8-9-18)23-13-10-19(11-14-23)22(26)24-12-4-7-20(15-24)27-16-17-5-2-1-3-6-17/h1-3,5-6,18-20H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJTUIGQQUBYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCN(CC2)C(=O)C3CC3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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